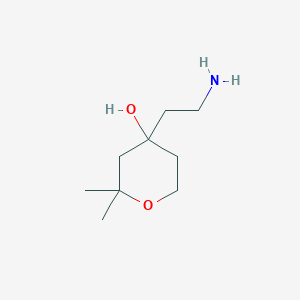
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C18H20FNO2S and a molecular weight of 333.43 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a 4-methylphenyl group, along with a sulfonyl fluoride functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl and 4-Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Sulfonyl Fluoride Functionalization:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The benzyl and 4-methylphenyl groups contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride: Lacks the 4-methyl group, which may affect its chemical reactivity and biological activity.
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C18H20FNO2S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C18H20FNO2S/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)23(19,21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3 |
Clé InChI |
ASXOFJNTGXXYLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CN(CC2S(=O)(=O)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)




![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)



![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)
![6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)

![Methyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13170029.png)
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid](/img/structure/B13170034.png)
